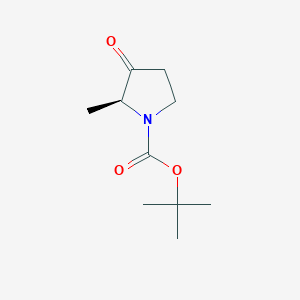

tert-butyl (2S)-2-methyl-3-oxopyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl (2S)-2-methyl-3-oxopyrrolidine-1-carboxylate is likely a chemical compound belonging to the class of pyrrolidines . Pyrrolidines are a class of organic compounds that contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms .

Synthesis Analysis

While specific synthesis methods for tert-butyl (2S)-2-methyl-3-oxopyrrolidine-1-carboxylate are not available, tert-butyl esters are generally synthesized using flow microreactor systems . This process is efficient and versatile .Chemical Reactions Analysis

Tertiary butyl esters, such as tert-butyl (2S)-2-methyl-3-oxopyrrolidine-1-carboxylate, may undergo a variety of chemical reactions. For example, they can participate in SN1 reactions, where the tertiary butyl group is a good leaving group .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, boiling point, melting point, and more. For example, similar compounds like tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate have a molecular formula of C11H19N3O2, an average mass of 225.288 Da, and a monoisotopic mass of 225.147720 Da .Scientific Research Applications

- Tertiary butyl esters play a crucial role in synthetic organic chemistry. Researchers have developed a straightforward method to introduce the tert-butoxycarbonyl (Boc) group directly into various organic compounds using flow microreactor systems . This approach is more efficient, versatile, and sustainable compared to traditional batch methods.

- The tert-butyl group has been explored in creating bio-based polymers with high performance and environmental benefits. Researchers have used renewable vinyl monomers derived from natural sources, including compounds with tert-butyl groups, to synthesize bio-based polymers. These polymers exhibit controlled/living polymerization behavior.

- The combination of the tert-butyl group with other functional groups can enhance drug properties. For instance, 5-tert-butyl-2-methoxyphenylboronic acid has interesting properties for drug discovery. The tert-butyl group improves lipophilicity, aiding drug absorption and distribution in the body.

- Researchers have modified non-fused ring electron acceptors with a tert-butyl carbazole group to generate high triplet state energy levels. This modification enhances the efficiency of organic solar cells by improving exciton management and charge transport .

- The unique reactivity pattern of the tert-butyl group has implications beyond chemical transformations. It is relevant in biosynthetic and biodegradation pathways. While not yet widely explored, there is potential for its application in biocatalytic processes .

- Researchers have used tert-butanesulfinamide over p-toluenesulfinamide in the synthesis of enantiopure derivatives. This preference is based on yield and diastereoselectivity, leading to effective PDE4 inhibitors for treating anti-inflammatory diseases .

Organic Synthesis and Tertiary Butyl Ester Formation

Bio-Based Polymers and Controlled/Living Polymerization

Medicinal Chemistry and Drug Discovery

Photovoltaics and Organic Solar Cells

Biocatalysis and Enzymatic Processes

Enantioselective Synthesis and PDE4 Inhibitors

Mechanism of Action

The mechanism of action of a chemical compound refers to the specific biochemical interaction through which it produces its pharmacological effect. While the mechanism of action for tert-butyl (2S)-2-methyl-3-oxopyrrolidine-1-carboxylate is not available, similar compounds like tert-butyl alcohol have been studied. Tert-butyl alcohol interacts with several proteins, including Ribonuclease pancreatic, Triosephosphate isomerase, Methionine aminopeptidase 2, and others .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a chemical compound and how to work safely with it. For example, tert-butyl alcohol, a related compound, is classified as a flammable liquid. It can cause eye, skin, and respiratory irritation, and should be handled with appropriate personal protective equipment .

properties

IUPAC Name |

tert-butyl (2S)-2-methyl-3-oxopyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-7-8(12)5-6-11(7)9(13)14-10(2,3)4/h7H,5-6H2,1-4H3/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBIJMMPYGOFFR-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CCN1C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)CCN1C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl 2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]malonate](/img/structure/B2541528.png)

![6-Methyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2541530.png)

![6-((tetrahydrofuran-2-yl)methyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2541531.png)

![2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfonyl}-N,N-diethylacetamide](/img/structure/B2541536.png)

![N1-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2541538.png)

![N-{4-[(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]-3-methylphenyl}acetamide](/img/structure/B2541541.png)

![5-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2541543.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2541545.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2541547.png)